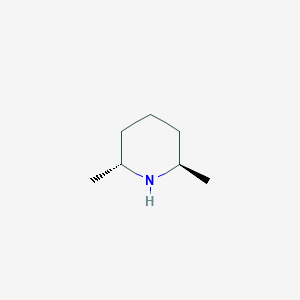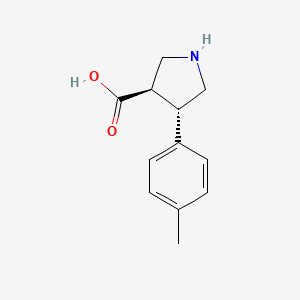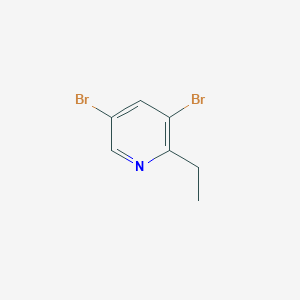
2-Chloro-6-methoxy-3-methyl-5-phenylpyridine
Descripción general
Descripción
2-Chloro-6-methoxy-3-methyl-5-phenylpyridine, also known as CMMP, is a pyridine derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a heterocyclic compound that contains a pyridine ring with a chlorine, methoxy, methyl, and phenyl substituent.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine is not fully understood, but it is believed to be related to its ability to interact with biological targets. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and topoisomerase II, which are involved in inflammation and DNA replication, respectively. 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-Chloro-6-methoxy-3-methyl-5-phenylpyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. In addition, it has been shown to have antimicrobial activity against a variety of microorganisms, including bacteria and fungi. 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine in lab experiments is its high yield and purity. It is also relatively easy to synthesize, making it accessible to researchers. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, its potential toxicity and side effects have not been fully characterized, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine. One area of interest is the development of new derivatives with improved activity and selectivity. Another area of interest is the development of new applications for 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine, such as its use as a diagnostic tool for other diseases. In addition, further research is needed to fully understand the mechanism of action of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine and its potential toxicity and side effects. Overall, 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine is a promising compound with a wide range of potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
2-Chloro-6-methoxy-3-methyl-5-phenylpyridine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. In addition, it has been investigated for its potential use as a diagnostic tool for Alzheimer's disease. The compound has also been studied for its potential as a ligand for metal ions, which could lead to the development of new catalysts for organic synthesis.
Propiedades
IUPAC Name |
2-chloro-6-methoxy-3-methyl-5-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-8-11(10-6-4-3-5-7-10)13(16-2)15-12(9)14/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKTXNGMUANNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxy-3-methyl-5-phenylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(Hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B3239874.png)

![2-[(Methylamino)methyl]cyclopentan-1-ol](/img/structure/B3239900.png)






![2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine](/img/structure/B3239953.png)

![6-Bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B3239966.png)
